REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.C1COCC1.[CH2:17]([N:19]=[C:20]=[O:21])[CH3:18]>CCOCC>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH:9][C:20]([NH:19][CH2:17][CH3:18])=[O:21])=[O:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)NN)C=C1
|
Name
|
|
Quantity
|
425 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
After stirring overnight the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added via syringe
|
Type
|
CUSTOM
|
Details
|
A precipitate soon formed
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
affording a colorless powder
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethanol
|
Type
|
CUSTOM
|
Details
|
gave a colorless solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C(=O)NNC(=O)NCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |